5-fluoroquinoline-6-carboxylic acid
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Overview
Description
5-fluoroquinoline-6-carboxylic acid is an organic compound with the molecular weight of 191.16 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of fluoroquinolones, including this compound, involves structural modifications by incorporating substituents into various positions or by means of annelation . A number of 6-fluoroquinoline- and 6-fluoronaphthyridine-3-carboxylic acids have been synthesized .Molecular Structure Analysis
The InChI code for this compound is1S/C10H6FNO2/c11-9-6-2-1-5-12-8(6)4-3-7(9)10(13)14/h1-5H,(H,13,14)
. This indicates the presence of 10 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms in the molecule. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at room temperature .Mechanism of Action
Fluoroquinolones, the class of compounds to which 5-fluoroquinoline-6-carboxylic acid belongs, are the only direct inhibitors of DNA synthesis. They bind to the enzyme-DNA complex, stabilize DNA strand breaks created by DNA gyrase and topoisomerase IV, and block the progress of the replication fork .
Safety and Hazards
Future Directions
The structural modification of the quinolone skeleton by incorporating fluorine atoms at various positions, including the C-6 position in 5-fluoroquinoline-6-carboxylic acid, has resulted in a remarkable improvement of antimicrobial properties and opened new prospects in clinical treatment of infections . Future research may focus on further structural modifications to improve the properties and effectiveness of these compounds .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoroquinoline-6-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-chloro-5-fluorobenzoic acid", "ethyl cyanoacetate", "sodium ethoxide", "sulfuric acid", "sodium nitrite", "copper(I) chloride", "sodium hydroxide", "nitric acid", "sodium bicarbonate", "acetic anhydride", "acetic acid", "water" ], "Reaction": [ "Step 1: Ethyl 2-chloro-5-fluorobenzoate is prepared by reacting 2-chloro-5-fluorobenzoic acid with ethyl cyanoacetate in the presence of sodium ethoxide.", "Step 2: Ethyl 2-chloro-5-fluorobenzoate is then hydrolyzed with sulfuric acid to yield 2-chloro-5-fluorobenzoic acid.", "Step 3: 2-Chloro-5-fluorobenzoic acid is diazotized with sodium nitrite and copper(I) chloride in the presence of sodium hydroxide and water to form the diazonium salt.", "Step 4: The diazonium salt is then coupled with ethyl cyanoacetate to form the corresponding azo compound.", "Step 5: The azo compound is oxidized with nitric acid to yield 5-fluoroquinoline-6-carboxylic acid.", "Step 6: The final product is purified by treatment with sodium bicarbonate and recrystallization from acetic anhydride and acetic acid." ] } | |
CAS No. |
1061650-22-3 |
Molecular Formula |
C10H6FNO2 |
Molecular Weight |
191.16 g/mol |
IUPAC Name |
5-fluoroquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H6FNO2/c11-9-6-2-1-5-12-8(6)4-3-7(9)10(13)14/h1-5H,(H,13,14) |
InChI Key |
XWVJKZUJSDXPPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2F)C(=O)O)N=C1 |
Purity |
95 |
Origin of Product |
United States |
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